Enantiomeric Purity >99.6% ee via Memory of Chirality vs. Classical Resolution at 92% ee
The AbbVie process delivers (R)-Boc-2-methylproline with an enantiomeric excess of >99.6% ee (via hydrogenolysis and crystallization from heptanes, 88% yield at the final step, 64% overall from alanine benzyl ester hydrochloride) using a memory of chirality cyclization that requires no chromatography [1]. In contrast, the classical resolution approach using quinine afforded the (R)-enantiomer at only 92% ee, and this route was ultimately rendered untenable due to the discovery of a stable polymorph of the undesired (S)-enantiomer quinine salt [1]. Historical literature syntheses report similar or lower ee values: Seebach's pivalaldehyde acetal method achieved 94% ee; Carlier's method yielded >99.5% ee but required 6 equivalents of HMPA co-solvent and cryogenic conditions; Kawabata's original MOC protocol gave 95% ee [1].
| Evidence Dimension | Enantiomeric excess (ee) of (R)-Boc-2-methylproline product |
|---|---|
| Target Compound Data | 99.6% ee (64% overall yield, 4 steps, no chromatography) |
| Comparator Or Baseline | Classical quinine resolution: (R)-3b at 92% ee (liquors recovery); Kawabata MOC: 95% ee; Seebach acetal method: 94% ee; Carlier method: >99.5% ee (with 6 eq. HMPA, –100 °C) |
| Quantified Difference | +7.6 percentage points ee vs. classical resolution; +4.6 pp vs. Kawabata; process avoids chromatography and hazardous co-solvents |
| Conditions | 4-step process from L-alanine benzyl ester hydrochloride; cyclization at –30 °C; hydrogenolysis deprotection; crystallization from heptanes |
Why This Matters
Higher enantiopurity directly reduces the burden of enantiomeric impurity rejection in downstream API processing and eliminates the need for chromatographic purification, which is critical for cost-effective kilogram-scale procurement in regulated pharmaceutical manufacturing.
- [1] Kolaczkowski, L.; Barkalow, J.; Barnes, D. M.; Haight, A.; Pritts, W.; Schellinger, A. Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. J. Org. Chem. 2019, 84 (8), 4837–4845. View Source
